4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether
Description
4-Chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether (CAS: 866041-05-6) is a structurally complex organic compound with the molecular formula C₂₀H₂₀ClF₃N₂O₃S and a molecular weight of 460.90 g/mol. It features a fused pyrido[1,2-a]quinoxaline core, a sulfonyl group, and substituents including a trifluoromethyl (-CF₃), chloro (-Cl), and methoxy (-OCH₃) moiety. This compound is primarily utilized in non-clinical applications such as laboratory research, industrial synthesis, and analytical testing . Its aliases include 5X-0295 and AKOS005097083, and it is commercially available under the catalog number RK225964 .
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)sulfonyl-3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O3S/c1-29-18-8-6-14(21)11-19(18)30(27,28)26-12-15-4-2-3-9-25(15)16-7-5-13(10-17(16)26)20(22,23)24/h5-8,10-11,15H,2-4,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZREQVAFZJVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3CCCCN3C4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key similarities and differences:
Sulfonyl-Containing Heterocyclic Compounds
- {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid derivatives (e.g., 5e, 5f) : Similarities: Both compounds incorporate sulfonyl groups linked to aromatic heterocycles (benzimidazole vs. pyrido-quinoxaline). The methoxy substituent is also present in both. Differences: The pyrido-quinoxaline system in the target compound introduces greater conformational rigidity compared to the benzimidazole core of 5e/5f. This may enhance binding specificity in receptor interactions .
Trifluoromethyl-Substituted Pharmaceuticals
- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid derivatives (e.g., 8f) : Similarities: The trifluoromethyl group (-CF₃) is a shared feature, known to enhance metabolic stability and lipophilicity. Both compounds also utilize sulfonyl linkages.
Spirocyclic and Diazaspiro Compounds
- (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid (EP 4 374 877 A2) : Similarities: Both compounds contain trifluoromethylated aromatic systems and sulfonamide-like linkages. Differences: The spirocyclic architecture in the EP patent compound introduces steric constraints absent in the pyrido-quinoxaline system, which may influence pharmacokinetic properties such as tissue penetration .
Agrochemical Sulfonylureas
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea (Pesticide Standard) :
- Similarities : Sulfonyl groups are critical for bioactivity in both compounds, often targeting enzyme inhibition (e.g., acetolactate synthase in herbicides).
- Differences : The urea moiety in the agrochemical enhances hydrogen-bonding capacity, whereas the methoxy and chloro substituents in the target compound may favor hydrophobic interactions .
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step protocols, such as:
- Biginelli-like cyclocondensation : Combining aromatic aldehydes, thioureas, and β-ketoesters in a one-pot reaction to form heterocyclic intermediates .
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under inert conditions, followed by purification using column chromatography .
- Functionalization : Methoxy group installation via nucleophilic substitution (e.g., using methyl iodide and a base like K₂CO₃ in DMF) .
Key considerations : Solvent choice (DMF, THF) and temperature control (0–60°C) significantly impact yields.
Basic: How is the compound’s purity and structural integrity validated?
- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) and elemental analysis (≤0.4% deviation for C, H, N) .
- Structural confirmation :
Advanced: How can synthesis be optimized using statistical or flow-chemistry methods?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions. For example, a Plackett-Burman design can reduce reaction steps from 72 to 12 trials .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing side products by 15–20% .
- Heuristic algorithms : Bayesian optimization predicts high-yield conditions (e.g., solvent polarity, catalyst loading) with 30% fewer experiments .
Advanced: How to resolve contradictions in reported spectroscopic or synthetic data?
- Case study : Discrepancies in melting points (e.g., 145°C vs. 152°C) may arise from polymorphic forms. Use:
- Statistical analysis : Apply ANOVA to compare yields across studies, isolating variables like catalyst purity or moisture content .
Advanced: What computational methods predict the compound’s bioactivity or stability?
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to assess reactivity with biological targets (e.g., enzyme active sites) .
- Molecular docking : Simulate binding to receptors (e.g., quinoxaline-binding kinases) using AutoDock Vina. Key interactions: sulfonyl group hydrogen bonding (ΔG ≈ −9.2 kcal/mol) .
- MD simulations : Evaluate solvation effects in aqueous buffers (e.g., RMSD < 2.0 Å over 100 ns) .
Basic: What safety protocols are critical for handling hazardous intermediates?
- Waste management : Segregate sulfur-containing byproducts (e.g., thiols) and neutralize acidic waste (pH 6–8) before disposal .
- PPE : Use nitrile gloves and fume hoods during sulfonylation (risk of SO₂ release) .
Advanced: How to design pharmacological assays for this compound?
- In vitro screening :
- Kinase inhibition : Use ADP-Glo™ assay (IC₅₀ determination) with recombinant kinases (e.g., PI3Kγ) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116), comparing EC₅₀ values to reference drugs .
- ADME profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
